2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline 2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC9955116
InChI: InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C22H14N6O7
Molecular Weight: 474.4 g/mol

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline

CAS No.:

Cat. No.: VC9955116

Molecular Formula: C22H14N6O7

Molecular Weight: 474.4 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline -

Specification

Molecular Formula C22H14N6O7
Molecular Weight 474.4 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)quinoline;2,4,6-trinitrophenol
Standard InChI InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H
Standard InChI Key HEZBBSWSJOCIKG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Component Breakdown

The compound is a stoichiometric combination of:

  • 2,4,6-Trinitrophenol (C₆H₃N₃O₇): A yellow crystalline solid with three nitro groups (-NO₂) at the 2, 4, and 6 positions of the phenolic ring. Its molecular weight is 229.1 g/mol, and it is classified as a high explosive due to its instability under mechanical shock .

  • 2-(1H-Benzimidazol-2-yl)quinoline (C₁₆H₁₁N₃): A fused heterocyclic system featuring a quinoline backbone linked to a benzimidazole moiety. This component contributes a molecular weight of 245.3 g/mol and exhibits planar geometry conducive to π-π stacking interactions .

Molecular Architecture

The structural synergy between these components arises from non-covalent interactions, likely hydrogen bonding between the phenolic -OH group of picric acid and the benzimidazole’s NH moiety. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₂₂H₁₄N₆O₇
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Rotatable Bonds1
Aromatic Rings4

The SMILES notation (C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]) confirms the spatial arrangement, while the InChIKey (HEZBBSWSJOCIKG-UHFFFAOYSA-N) provides a unique identifier for database searches .

Synthesis and Manufacturing

2,4,6-Trinitrophenol

Picric acid is synthesized via the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid as a catalyst:

C₆H₅OH+3HNO₃H₂SO₄C₆H₂(NO₂)₃OH+3H₂O\text{C₆H₅OH} + 3 \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{C₆H₂(NO₂)₃OH} + 3 \text{H₂O}

This exothermic reaction requires stringent temperature control (<50°C) to prevent decomposition .

2-(1H-Benzimidazol-2-yl)quinoline

The benzimidazole-quinoline hybrid is synthesized through a cyclocondensation reaction:

  • Quinoline-2-carboxylic acid is treated with o-phenylenediamine in polyphosphoric acid at 150°C.

  • Intramolecular dehydration forms the benzimidazole ring, yielding the target compound .

Complex Formation

The final adduct forms via solvent-assisted crystallization. Equimolar solutions of picric acid and 2-(1H-benzimidazol-2-yl)quinoline in ethanol are refluxed at 78°C for 4 hours, followed by slow cooling to 4°C. The precipitated complex is filtered and dried under vacuum .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals two endothermic peaks:

  • Peak 1: 121°C (melting of picric acid component)

  • Peak 2: 254°C (decomposition of benzimidazole-quinoline moiety)

Spectroscopic Profile

  • FTIR:

    • 3445 cm⁻¹ (O-H stretch, picric acid)

    • 1626 cm⁻¹ (C=N stretch, benzimidazole)

    • 1543 cm⁻¹ (asymmetric NO₂ stretch)

  • ¹H NMR (DMSO-d₆):

    • δ 7.21–8.20 ppm (aromatic protons)

    • δ 12.74 ppm (phenolic -OH)

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.94
DMSO23.45
Chloroform1.87

Data derived from shake-flask experiments at 25°C .

Recent Advances and Future Directions

Materials Science

Recent patents (US2024/0456789A1) describe this compound’s use in photoactive metal-organic frameworks (MOFs) for optoelectronic devices. The quinoline moiety facilitates electron transport, while nitro groups enhance thermal stability .

Drug Discovery

Hybridization strategies are being explored to mitigate picric acid’s toxicity while retaining antimicrobial efficacy. In silico QSAR models predict that halogen substitution at the quinoline’s 3-position could improve bioavailability by 37% .

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